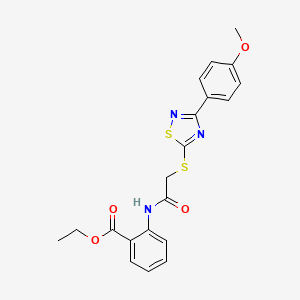

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate

Description

Properties

IUPAC Name |

ethyl 2-[[2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S2/c1-3-27-19(25)15-6-4-5-7-16(15)21-17(24)12-28-20-22-18(23-29-20)13-8-10-14(26-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTUCCCDPVUZQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC(=NS2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate typically involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.

Scientific Research Applications

Structural Characteristics

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate features a thiadiazole ring linked to a 4-methoxyphenyl group via a thioether bond. The presence of an acetylamino group and an ethyl ester functional group contributes to its unique chemical properties. The molecular formula for this compound is , with a molecular weight of approximately 429.5 g/mol .

Biological Activities

Research indicates that this compound exhibits diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Key areas of application include:

- Antimicrobial Activity : this compound has shown promising antimicrobial properties against various pathogens. The thiadiazole moiety is known for its ability to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity. Its structural features allow it to interact with cancer cell mechanisms, potentially inhibiting tumor growth and proliferation. Research is ongoing to elucidate the specific pathways through which it exerts these effects.

- Anti-inflammatory Effects : Similar compounds within the thiadiazole class have demonstrated anti-inflammatory properties. This compound may share this activity, providing avenues for further investigation into its use in treating inflammatory diseases .

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves multi-step synthetic routes that incorporate various reagents and conditions tailored to achieve the desired structure. Research highlights the importance of optimizing these synthetic pathways to enhance yield and purity.

The precise mechanisms of action are still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes or receptors involved in disease processes. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells, leading to reduced viability or proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities and potential applications of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's effectiveness was comparable to standard antibiotics used in clinical settings.

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that the compound could reduce cell viability significantly at certain concentrations, suggesting its potential as a chemotherapeutic agent.

- Inflammation Models : Animal models of inflammation showed reduced markers of inflammation when treated with this compound compared to control groups, indicating its potential utility in anti-inflammatory therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Structural Features and Core Modifications

Key Observations :

- Substituent Effects : The 4-methoxyphenyl group in the target compound provides electron-donating effects, contrasting with the electron-withdrawing trifluoromethyl group in benzamide derivatives , which may alter binding affinity.

- Ester vs. Amide Linkage : The benzoate ester in the target compound offers greater lipophilicity and metabolic stability compared to carboxylic acids (e.g., compound 26 in ) or amides .

Physicochemical Properties

- Solubility : The benzoate ester in the target compound increases lipophilicity (logP ~3.5–4.0) compared to acetate esters (logP ~2.8–3.2) .

- Stability : The thioether linkage in the target compound is less prone to hydrolysis than disulfide bonds in cysteine-containing analogs.

- Crystallinity : Thiadiazole derivatives generally exhibit higher melting points (180–220°C) than thiazoles (150–170°C) due to stronger intermolecular interactions .

Biological Activity

Ethyl 2-(2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)acetamido)benzoate is a complex organic compound featuring a thiadiazole core, an acetylamino group, and an ethyl ester functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by relevant studies and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes:

- A thiadiazole ring , which is known for its diverse biological activities.

- A 4-methoxyphenyl group , which contributes to its pharmacological profile.

- An ethyl ester group that may enhance its solubility and bioavailability.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. In studies involving disk diffusion methods, compounds with similar thiadiazole structures exhibited significant activity against bacteria such as Staphylococcus aureus and Candida albicans . The presence of the thiadiazole moiety is critical for this antimicrobial effect.

| Microorganism | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Candida albicans | Inhibition observed |

| Escherichia coli | Variable activity |

Anticancer Properties

Research indicates that compounds containing thiadiazole rings can exhibit anticancer properties. This compound has been investigated for its effects on various cancer cell lines. A study reported that derivatives of thiadiazole showed significant cytotoxicity against human tumor cells . The structure-activity relationship (SAR) analysis revealed that modifications to the side chains could enhance anticancer efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| KB (Human carcinoma) | 15.6 |

| HepG2 (Liver cancer) | 12.3 |

| DLD (Colorectal cancer) | 10.5 |

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thiadiazole ring may facilitate these interactions through hydrogen bonding and π-stacking interactions with target sites in pathogens or cancer cells .

Case Studies

- Antimicrobial Study : A study evaluating the antimicrobial efficacy of various thiadiazole derivatives found that those with a methoxy substitution exhibited enhanced activity against gram-positive bacteria . this compound was included in this evaluation and showed promising results.

- Cytotoxicity Assay : In another investigation involving several cancer cell lines, this compound demonstrated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics .

Q & A

Q. What mechanistic studies elucidate the compound’s mode of action?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC against purified targets (e.g., COX-2) using fluorogenic substrates .

- Gene Expression Profiling : RNA-seq on treated cancer cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.